molecular formula C8H12N2O2 B6337385 ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate CAS No. 57338-28-0

ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate

Cat. No.: B6337385
CAS No.: 57338-28-0
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
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Description

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate (CAS 16849-87-9) is a cyanoacrylate derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.197 g/mol . Its structure features a conjugated enoate system with a cyano group at the 2-position and a dimethylamino substituent at the 3-position, adopting a Z-configuration at the double bond (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for heterocycles and functionalized polymers due to its electron-deficient α,β-unsaturated ester moiety, which facilitates Michael addition and cycloaddition reactions .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-87-9
Record name NSC119920
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
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Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation, a cornerstone in synthesizing α,β-unsaturated carbonyl compounds, involves the base-catalyzed reaction between an aldehyde/ketone and an active methylene compound. For ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate, the reaction necessitates:

  • Ethyl cyanoacetate as the active methylene component.

  • (Dimethylamino)acetaldehyde as the aldehyde component, introducing the dimethylamino group.

The mechanism proceeds via deprotonation of ethyl cyanoacetate by a base (e.g., piperidine or ammonium acetate), forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Optimization of Reaction Conditions

Data from analogous syntheses reveal critical parameters:

ParameterEthyl 2-Cyano-3,3-DiphenylacrylateEthyl (2Z)-2-Cyano-3-[4-(Dimethylamino)Phenyl]Prop-2-Enoate
CatalystSodium bicarbonatePiperidine
Temperature (°C)102–104Reflux (≈78°C in ethanol)
Reaction Time (hours)16–186–8
Yield (%)>90 (reported)90 (reported)

For the target compound, ammonium acetate in refluxing ethanol (6–8 hours) is proposed to balance efficiency and stereoselectivity.

Alternative Synthesis Pathways

Michael Addition Followed by Functionalization

A two-step approach involves:

  • Michael addition of dimethylamine to ethyl 2-cyanoacrylate.

  • Tautomerization to stabilize the Z-configuration.

However, this method risks over-addition or polymerization, necessitating stringent temperature control (-10°C to 0°C) and inert atmospheres.

Enamine-Based Approaches

Enamine intermediates, formed by condensing ethyl cyanoacetate with dimethylamine, may undergo oxidative dehydrogenation to yield the target compound. This route remains theoretical but aligns with methodologies for naphthyl-substituted acrylates.

Catalytic Systems and Stereochemical Control

Role of Weak Bases

Weak bases like sodium bicarbonate (patent CN104672107A) minimize side reactions with the cyano group, enhancing yield (>90%). In contrast, stronger bases (e.g., piperidine) accelerate condensation but may degrade sensitive substituents.

Achieving Z-Selectivity

The Z-isomer predominates under kinetic control, achievable via:

  • Low-temperature reactions (≤50°C).

  • Polar aprotic solvents (e.g., DMF), stabilizing the transition state.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems, as demonstrated for 2-cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, improves heat transfer and reduces reaction times (2–4 hours vs. 16–18 hours batchwise).

Cost-Benefit Analysis of Raw Materials

(Dimethylamino)acetaldehyde remains a bottleneck due to limited commercial availability. In-house synthesis via reductive amination of glycolaldehyde offers a viable alternative, albeit with added complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a base in catalytic processes. The ester group is susceptible to hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
  • Key Difference : E-configuration at the double bond.
  • Impact: The stereochemistry influences intermolecular interactions and crystal packing. For example, methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate crystallizes in a monoclinic system (space group P2₁/c), whereas Z-isomers often exhibit distinct lattice parameters due to steric and electronic effects .
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
  • Key Difference: Replacement of dimethylamino with methoxyamino and addition of a 4-chlorophenyl group.
  • Impact: The chloro substituent enhances molecular polarity, increasing the melting point (>300°C) compared to the parent compound. The methoxyamino group facilitates hydrogen bonding, leading to a Pbca orthorhombic crystal structure with lattice constants a = 7.5740 Å, b = 11.337 Å, and c = 30.424 Å .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) logP Notable Functional Groups
Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate 168.197 Not reported ~2.5* Cyano, dimethylamino, ester
Ethyl (2E)-3-(2′-allyloxy-5′-nitrophenyl)prop-2-enoate 319.28 131–133 3.279 Nitro, allyloxy, ester
Ethyl 2-cyano-3-(4-(dimethylamino)styryl)-6-methylquinolin-4-yl-propenoate 429.47 >300 N/A Quinoline, styryl, cyano, ester
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate 154.16 Not reported ~1.8* Cyano, dimethylamino, ester

*Estimated via computational methods.

Key Observations :
  • Substituent Effects: Bulky aromatic groups (e.g., quinoline in ) significantly elevate melting points due to enhanced π-π stacking and van der Waals interactions.
  • Polarity : Nitro and chloro substituents increase hydrophilicity, as seen in the logP of 3.279 for the nitro derivative , compared to ~2.5 for the parent compound.

Crystallographic and Spectroscopic Features

Hydrogen Bonding and Crystal Packing
  • The dimethylamino group in the parent compound participates in weak C–H···O interactions, whereas methoxyamino or nitro groups in analogues form stronger N–H···O or O–H···N hydrogen bonds, altering crystal symmetry .
  • IR Spectroscopy: All compounds exhibit characteristic cyano (C≡N) stretches at ~2210 cm⁻¹ and ester carbonyl (C=O) peaks at ~1705 cm⁻¹ .
Thermodynamic Stability
  • Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives show heat capacities ranging from 5 to 370 K, with phase transitions influenced by aromatic substituents .

Biological Activity

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate, commonly referred to as a cyanoacrylate compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, which enhances its reactivity, and a dimethylamino group that can improve solubility and biological interactions. The compound's structure is pivotal in determining its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group may enhance binding affinity to specific receptors or enzymes. This dual functionality allows the compound to exert multiple biological effects, including:

  • Antimicrobial activity : The compound has been investigated for its potential to inhibit bacterial growth.
  • Anticancer properties : Research indicates that it may induce apoptosis in cancer cells by modulating cell signaling pathways.
  • Enzyme inhibition : It acts as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

Research focusing on the anticancer effects of this compound has yielded promising results. In vitro studies have demonstrated that the compound can induce apoptosis in several cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 Value (µM)
HeLa15
MCF-720
A54925

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The results showed significant inhibition compared to standard antibiotics, highlighting its potential as an alternative treatment option .
  • Investigating Anticancer Properties : Another research article focused on the compound's anticancer properties, revealing that it significantly reduced tumor growth in xenograft models of breast cancer. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature-78°C to 0°CHigher yields at lower temps due to reduced side reactions
SolventTHF, DMFPolar aprotic solvents enhance reactivity of intermediates
Reaction Time4–12 hoursOverextension leads to decomposition; monitored via TLC

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies dimethylamino protons (δ 2.8–3.1 ppm, singlet) and the cyano group’s influence on adjacent protons (δ 6.5–7.0 ppm, doublet for Z-alkene) .
    • ¹³C NMR : Confirms the cyano carbon (δ 115–120 ppm) and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Sharp absorption at ~2200 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) and monitor degradation products .

Q. Data Contradictions :

  • Discrepancies in alkene geometry (Z vs. E) may arise from NOE experiments vs. X-ray data. Cross-validate using X-ray crystallography (e.g., space group Pbca, lattice constants a = 7.574 Å, b = 11.337 Å, c = 30.424 Å) .

Advanced: How does the stereochemistry of the compound influence its reactivity in catalytic processes?

Methodological Answer:
The Z-configuration of the α,β-unsaturated ester creates a planar geometry that enhances:

  • Electrophilicity : The electron-withdrawing cyano and dimethylamino groups polarize the alkene, facilitating nucleophilic additions (e.g., Michael additions) .
  • Catalytic Interactions : DFT studies suggest the Z-isomer binds to metal catalysts (e.g., Pd or Cu) via the cyano group, stabilizing transition states in cross-coupling reactions .

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy (λmax shifts during adduct formation) .
  • X-ray Crystallography : Compare bond angles (C=C–N ≈ 120°) and dihedral angles (<5°) to confirm steric effects on reactivity .

Advanced: What computational models predict the compound’s environmental stability and degradation pathways?

Methodological Answer:

  • QSAR Models : Estimate hydrolysis half-life (t₁/₂) using logP and electrophilicity indices. Predominant degradation via ester hydrolysis (pH-dependent) .
  • Molecular Dynamics Simulations : Simulate aqueous solubility and aggregation behavior; results correlate with experimental HPLC retention times .

Q. Degradation Pathways :

PathwayConditionsProducts
HydrolysisAlkaline pH (pH >10)Cyanoacetic acid derivative + ethanol
PhotolysisUV light (λ = 254 nm)Dimethylamine release + carbonyl compounds

Q. Stability Testing :

  • Store under inert atmosphere (N₂) at -20°C to prevent moisture absorption and radical-mediated decomposition .

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • Use SC-XRD (single-crystal X-ray diffraction) to resolve ambiguities in alkene geometry (e.g., Z vs. E) .
    • Compare NOE (Nuclear Overhauser Effect) data with crystallographic results to confirm spatial proximity of dimethylamino and cyano groups .
  • Error Analysis :
    • Calculate R-factors (e.g., R = 0.043, wR = 0.116) to assess crystallographic model accuracy .
    • Replicate NMR experiments at higher field strengths (600 MHz+) to reduce signal overlap .

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